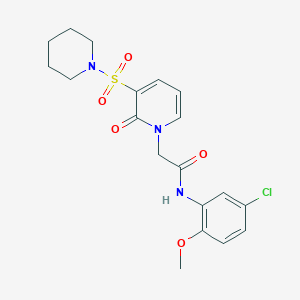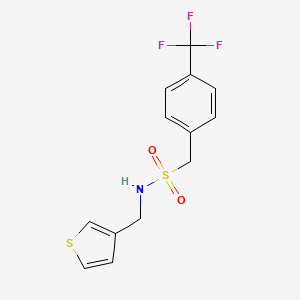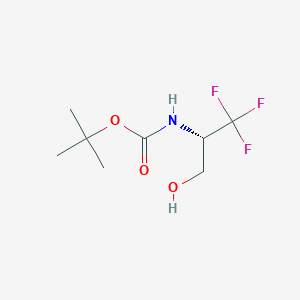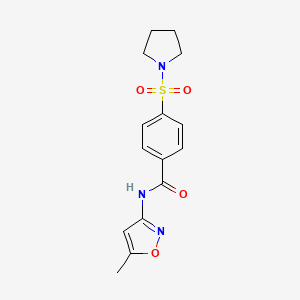
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves linear synthesis techniques and characterization through methods such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. For instance, novel derivatives of similar structures have been synthesized and screened for their biological activities, showing the importance of careful design and synthesis in achieving targeted biological effects (Vinayak et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is analyzed through spectral data, including IR, 1H-NMR, and mass spectrometry. These analyses provide insights into the molecular conformation, functional groups, and overall molecular architecture, essential for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with primary amines or heterocyclic amines, leading to the formation of Schiff bases or other nitrogen-containing heterocycles. This reactivity is crucial for modifying the compound to enhance its biological activity or to tailor its physical and chemical properties for specific applications (Khalid et al., 2014).
Aplicaciones Científicas De Investigación
Pharmacological Characterization and Potential Therapeutic Applications
Compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide have been characterized for their affinity towards various receptors, demonstrating significant potential in treating disorders related to receptor dysregulation. For instance, compounds with piperidinyl sulfonyl moieties have been explored for their high-affinity antagonism towards specific receptors, showing therapeutic potential in depression and addiction disorders through modulation of receptor activity (Grimwood et al., 2011).
Synthetic Applications and Methodological Advances
The structural complexity of these compounds underscores their significance in synthetic chemistry, where they serve as key intermediates in the synthesis of more complex molecules. Research into their synthesis has led to methodological advancements, including novel approaches to N-arylation and sulfonylation that are broadly applicable in the synthesis of pharmaceuticals and agrochemicals. This includes the exploration of microwave-assisted syntheses, offering insights into more efficient, sustainable, and economically viable production methods for similar compounds (Virk et al., 2018).
Antimicrobial and Insecticidal Research
Some derivatives have been evaluated for their antimicrobial and insecticidal properties, showing promising results against various bacterial strains and pests. This highlights the potential of such compounds in developing new, more effective agents for pest control and the treatment of infectious diseases. The research in this area not only contributes to our understanding of how structural features correlate with biological activity but also aids in the discovery of novel agents with improved efficacy and safety profiles (Patel & Agravat, 2009).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S/c1-28-16-8-7-14(20)12-15(16)21-18(24)13-22-9-5-6-17(19(22)25)29(26,27)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJVWLSAZKSCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)


![6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492563.png)
![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)
![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)

![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)




![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)
![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)